3-Bromo-6-methoxy-2-methylpyridine
Overview
Description
3-Bromo-6-methoxy-2-methylpyridine is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position, a methoxy group at the sixth position, and a methyl group at the second position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methoxy-2-methylpyridine can be achieved through several methods. One common method involves the bromination of 6-methoxy-2-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common. The product is then purified through techniques like distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methoxy-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of 3-amino-6-methoxy-2-methylpyridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Pyridine N-oxides are the major products.
Reduction Reactions: Amino derivatives of the original compound are formed.
Scientific Research Applications
3-Bromo-6-methoxy-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-6-methoxy-2-methylpyridine involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to metal centers in coordination complexes, or as a substrate in enzymatic reactions. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Similar structure but lacks the methoxy group.
3-Bromo-2-methoxy-6-methylpyridine: Similar structure but different substitution pattern.
6-Methoxy-2-methylpyridine: Lacks the bromine atom.
Uniqueness
3-Bromo-6-methoxy-2-methylpyridine is unique due to the specific positions of its substituents, which confer distinct chemical properties and reactivity. The presence of both a bromine atom and a methoxy group in specific positions enhances its utility in various chemical reactions and applications.
Properties
IUPAC Name |
3-bromo-6-methoxy-2-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-6(8)3-4-7(9-5)10-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNXCCTWVAQAPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445017 | |
Record name | 3-Bromo-6-methoxy-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126717-59-7 | |
Record name | 3-Bromo-6-methoxy-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-6-methoxy-2-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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